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molecular formula C17H18O B3032753 Methanone, bis(3,4-dimethylphenyl)- CAS No. 4659-48-7

Methanone, bis(3,4-dimethylphenyl)-

Cat. No. B3032753
M. Wt: 238.32 g/mol
InChI Key: FKFVCCPWFITRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04721815

Procedure details

A more complete dehydrogenation of a crude product mixture of the ketonic decarboxylative coupling of 3,4-dimethyl-3-cyclohexene carboxylic acid was accomplished by passing the crude product mixture over a 0.5 wt % platinum on alumina catalyst at a temperature of 385° C. This resulted in a 60 to 75% yield of 3,3',4,4'-tetramethylbenzophenone. The 3,4-dimethyl-3-cyclohexene carboxylic acid had been contacted with a 19 wt % MnO2 /Al2O3 catalyst at a temperature of about 360° C. and a pressure of about 15 psia for a contact time of about 7 sec.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:3][CH:4]([C:9]([OH:11])=O)[CH2:5][CH2:6][C:7]=1[CH3:8]>[Pt]>[CH3:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[CH3:8])[C:9]([C:4]1[CH:5]=[CH:6][C:7]([CH3:8])=[C:2]([CH3:1])[CH:3]=1)=[O:11]

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1CC(CCC1C)C(=O)O
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature of 385° C

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C(=O)C2=CC(=C(C=C2)C)C)C=CC1C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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